C–I Bond Dissociation Energy: 56.60 kcal/mol vs. C–Br (~70 kcal/mol) and C–Cl (~80 kcal/mol)
The carbon-iodine bond in iodocyclopentane is significantly weaker than the corresponding carbon-bromine and carbon-chlorine bonds. A direct bond dissociation energy (D₀) for the C–I bond in iodocyclopentane has been measured at 56.60 ± 0.5 kcal/mol [1]. For comparison, the C–Br bond in bromocycloalkanes is typically around 70 kcal/mol, and the C–Cl bond is around 80 kcal/mol [2]. This 13–23 kcal/mol difference directly correlates with a lower activation barrier for bond cleavage, making iodocyclopentane the most reactive electrophile among its halocyclopentane class.
| Evidence Dimension | Bond Dissociation Energy (D₀) |
|---|---|
| Target Compound Data | 56.60 ± 0.5 kcal/mol |
| Comparator Or Baseline | Bromocyclopentane (~70 kcal/mol); Chlorocyclopentane (~80 kcal/mol) |
| Quantified Difference | ~13 kcal/mol (vs. Br); ~23 kcal/mol (vs. Cl) |
| Conditions | Gas-phase thermochemical measurement |
Why This Matters
A weaker C–I bond enables reactions to proceed under milder conditions (lower temperatures, shorter times) and with higher conversion rates, a critical factor for sensitive substrates and scalable processes.
- [1] OUCI. (2006). A bond dissociation energy D0(C–I)=56.60±0.5 kcal/mol. View Source
- [2] Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. View Source
